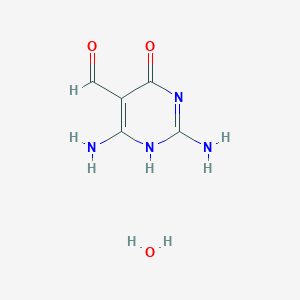

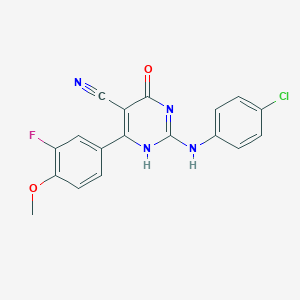

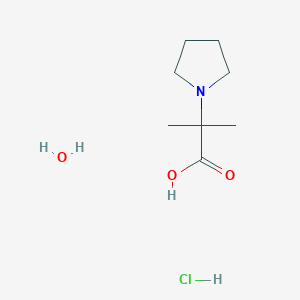

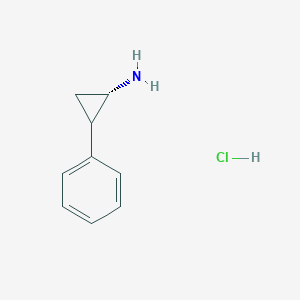

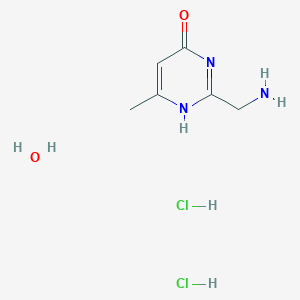

2-(4-chloroanilino)-6-(3-fluoro-4-methoxyphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound with the PubChem 2-(4-chloroanilino)-6-(3-fluoro-4-methoxyphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile is known as NR4A3/NOR1. It is a recombinant protein used in various scientific research applications. This compound is significant in the field of biology and medicine due to its role in cellular processes and potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of NR4A3/NOR1 involves recombinant DNA technology. The gene encoding NR4A3/NOR1 is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or mammalian cells. The host cells are cultured under specific conditions to express the protein. The protein is then purified using techniques such as affinity chromatography, ion exchange chromatography, and size exclusion chromatography.

Industrial Production Methods

In an industrial setting, the production of NR4A3/NOR1 follows a similar approach but on a larger scale. Bioreactors are used to culture the host cells, and the protein is harvested and purified using automated systems to ensure consistency and high yield. The process involves stringent quality control measures to ensure the purity and activity of the protein.

Análisis De Reacciones Químicas

Types of Reactions

NR4A3/NOR1, being a protein, primarily undergoes biochemical reactions rather than traditional chemical reactions. These include:

Phosphorylation: Addition of phosphate groups to specific amino acids.

Ubiquitination: Attachment of ubiquitin molecules, marking the protein for degradation.

Acetylation: Addition of acetyl groups to lysine residues.

Common Reagents and Conditions

Kinases: Enzymes that catalyze phosphorylation.

Ubiquitin ligases: Enzymes that facilitate ubiquitination.

Acetyltransferases: Enzymes that catalyze acetylation.

Major Products Formed

The major products formed from these reactions are modified versions of NR4A3/NOR1, which can have altered activity, stability, or localization within the cell.

Aplicaciones Científicas De Investigación

NR4A3/NOR1 has a wide range of applications in scientific research:

Chemistry: Used as a model protein to study protein-protein interactions and enzyme kinetics.

Biology: Plays a role in the regulation of gene expression, apoptosis, and cellular differentiation.

Medicine: Investigated for its potential role in cancer therapy, as it can influence cell proliferation and survival.

Industry: Used in the development of diagnostic assays and therapeutic agents.

Mecanismo De Acción

NR4A3/NOR1 functions as a transcription factor, meaning it binds to specific DNA sequences and regulates the transcription of target genes. It is involved in various cellular pathways, including those regulating apoptosis, metabolism, and inflammation. The protein can interact with other transcription factors and co-regulators to modulate gene expression.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

NR4A3/NOR1 is unique due to its specific role in regulating genes involved in apoptosis and metabolism. Unlike NR4A1 and NR4A2, NR4A3/NOR1 has distinct target genes and regulatory mechanisms, making it a valuable tool in research focused on these pathways.

Propiedades

IUPAC Name |

2-(4-chloroanilino)-6-(3-fluoro-4-methoxyphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClFN4O2/c1-26-15-7-2-10(8-14(15)20)16-13(9-21)17(25)24-18(23-16)22-12-5-3-11(19)4-6-12/h2-8H,1H3,(H2,22,23,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHDRQSAYUCSOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)N=C(N2)NC3=CC=C(C=C3)Cl)C#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)N=C(N2)NC3=CC=C(C=C3)Cl)C#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClFN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

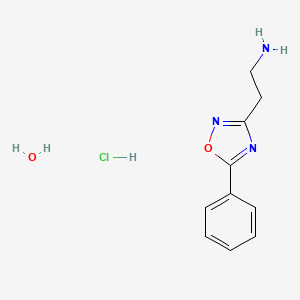

![[1-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride hydrate](/img/structure/B7970718.png)

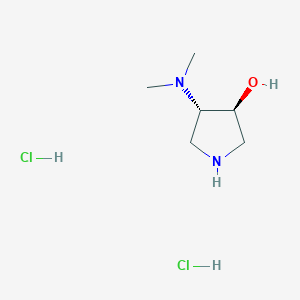

![[(5-Cyclopropyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride hydrate](/img/structure/B7970758.png)

![3-(2-Bromo-5-methoxyphenyl)-2,4-diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene](/img/structure/B7970787.png)

![1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine trihydrochloride hydrate](/img/structure/B7970794.png)

![[(2-Ethyl-1,3-thiazol-4-yl)methyl]amine dihydrochloride hydrate](/img/structure/B7970801.png)